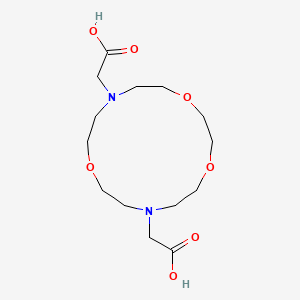![molecular formula C15H20N2O4 B14413053 Ethyl [4-(4-hydroxybenzoyl)piperazin-1-yl]acetate CAS No. 85858-96-4](/img/structure/B14413053.png)
Ethyl [4-(4-hydroxybenzoyl)piperazin-1-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [4-(4-hydroxybenzoyl)piperazin-1-yl]acetate is a chemical compound known for its unique structure and potential applications in various fields. It consists of an ethyl ester group attached to a piperazine ring, which is further substituted with a hydroxybenzoyl group. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [4-(4-hydroxybenzoyl)piperazin-1-yl]acetate typically involves the reaction of 4-hydroxybenzoyl chloride with piperazine, followed by esterification with ethyl acetate. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Reaction of 4-hydroxybenzoyl chloride with piperazine: This step forms the intermediate 4-(4-hydroxybenzoyl)piperazine.
Esterification with ethyl acetate: The intermediate is then reacted with ethyl acetate in the presence of a catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [4-(4-hydroxybenzoyl)piperazin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the piperazine ring under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(4-oxobenzoyl)piperazin-1-yl]acetate.
Reduction: Formation of ethyl [4-(4-hydroxybenzoyl)piperazin-1-yl]ethanol.
Substitution: Formation of various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Ethyl [4-(4-hydroxybenzoyl)piperazin-1-yl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl [4-(4-hydroxybenzoyl)piperazin-1-yl]acetate involves its interaction with specific molecular targets and pathways. The hydroxybenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine ring may also play a role in modulating the compound’s biological effects by enhancing its binding affinity to target molecules.
Comparación Con Compuestos Similares
Ethyl [4-(4-hydroxybenzoyl)piperazin-1-yl]acetate can be compared with other similar compounds such as:
Ethyl [4-(4-methoxybenzoyl)piperazin-1-yl]acetate: Similar structure but with a methoxy group instead of a hydroxy group.
Ethyl [4-(4-chlorobenzoyl)piperazin-1-yl]acetate: Contains a chlorine atom instead of a hydroxy group.
Ethyl [4-(4-nitrobenzoyl)piperazin-1-yl]acetate: Contains a nitro group instead of a hydroxy group.
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical and biological properties. This compound is unique due to the presence of the hydroxy group, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity.
Propiedades
Número CAS |
85858-96-4 |
|---|---|
Fórmula molecular |
C15H20N2O4 |
Peso molecular |
292.33 g/mol |
Nombre IUPAC |
ethyl 2-[4-(4-hydroxybenzoyl)piperazin-1-yl]acetate |
InChI |
InChI=1S/C15H20N2O4/c1-2-21-14(19)11-16-7-9-17(10-8-16)15(20)12-3-5-13(18)6-4-12/h3-6,18H,2,7-11H2,1H3 |
Clave InChI |
XWYHSKXLXUSUSJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1CCN(CC1)C(=O)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



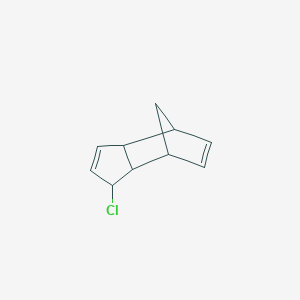
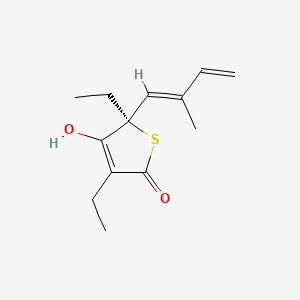
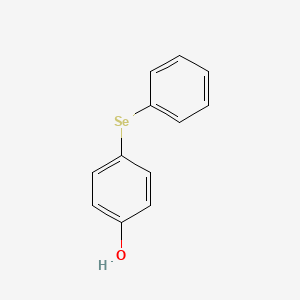
silane](/img/structure/B14413000.png)
![3-(6H-benzo[b][1,5]benzoxathiepin-6-yl)propyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B14413007.png)
![3-(Hydroxyimino)-2,2-dimethyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14413017.png)
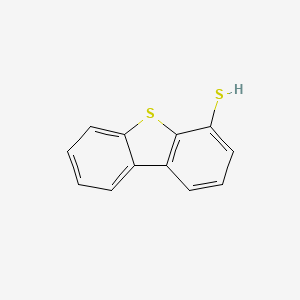
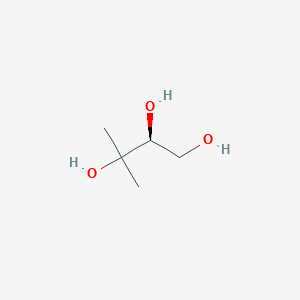

![2-[Butyl(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethan-1-ol](/img/structure/B14413038.png)

![2-{[(Pentafluorophenyl)sulfanyl]methyl}pyridine](/img/structure/B14413056.png)
